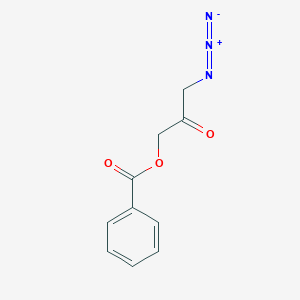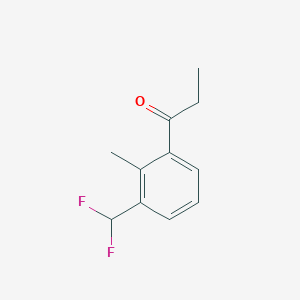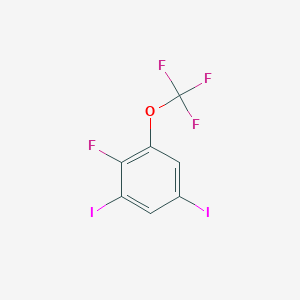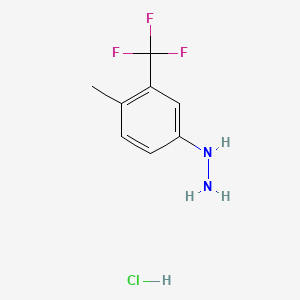
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H10ClF3N2 and a molecular weight of 226.63 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the following steps :
Starting Material: The process begins with 4-nitrotoluene, which undergoes a reaction with trifluoromethanesulfonic acid to yield 4-trifluoromethyl toluene.
Hydrazine Reaction: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.
Hydrochloride Formation: Finally, 4-trifluoromethylphenylhydrazine is treated with hydrochloric acid to produce this compound.
Analyse Des Réactions Chimiques
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of graphene oxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications :
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pyrazoles and other heterocycles.
Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly those with anti-inflammatory and antitumor properties.
Material Science: It is used in the functionalization of graphene oxide, enhancing its properties for various applications.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it useful in various chemical transformations . Its molecular targets and pathways depend on the specific application, such as its role in reducing graphene oxide or forming pyrazole derivatives.
Comparaison Avec Des Composés Similaires
1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds like 4-(Trifluoromethyl)phenylhydrazine . While both compounds contain the trifluoromethylphenyl group, the presence of the methyl group in this compound adds unique reactivity and properties. This uniqueness makes it more suitable for specific applications in organic synthesis and medicinal chemistry.
Similar compounds include:
- 4-(Trifluoromethyl)phenylhydrazine
- 3-(Trifluoromethyl)phenylhydrazine
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Propriétés
Formule moléculaire |
C8H10ClF3N2 |
|---|---|
Poids moléculaire |
226.62 g/mol |
Nom IUPAC |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;/h2-4,13H,12H2,1H3;1H |
Clé InChI |
GFWHRDRSIWZGAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


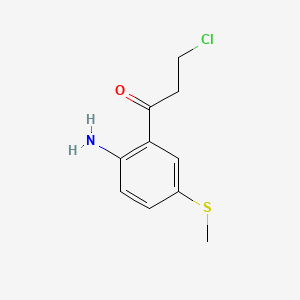
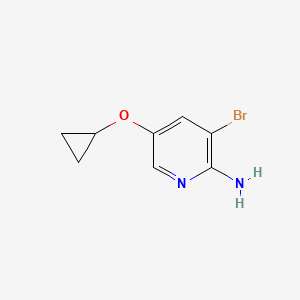

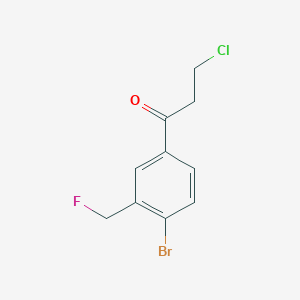
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)

![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)

